preQ1 Dihydrochloride
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Overview
Description
Preq1-Dihydrochloride is a modified, guanine-derived nucleobase and a precursor in the biosynthesis of Queuine . It binds with high affinity to the aptamer of PreQ1 riboswitch . This compound is significant in the study of RNA regulatory elements and gene expression.
Mechanism of Action
- The PreQ1 riboswitch is an RNA regulatory element that responds to the presence of preQ1 (a metabolic intermediate) and controls gene expression .
Target of Action
Mode of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
preQ1 Dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily through binding to the aptamer of the PreQ1 riboswitch .
Cellular Effects
It is known to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies are ongoing to determine any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in the metabolic pathways of Queuine biosynthesis . It interacts with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that may involve various transporters or binding proteins .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are areas of active research . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
Preq1-Dihydrochloride is synthesized from guanine through a series of chemical reactions. The synthetic route involves the modification of the guanine base to introduce the necessary functional groups. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide and dimethylformamide .
Industrial Production Methods
Industrial production of Preq1-Dihydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is usually produced in powder form and stored under desiccated conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Preq1-Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions involve replacing one functional group with another, which can alter the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents like dimethyl sulfoxide and water. The reaction conditions are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions can produce different oxidized forms of Preq1-Dihydrochloride .
Scientific Research Applications
Preq1-Dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used in the study of nucleobase modifications and RNA regulatory elements.
Biology: The compound is significant in understanding gene expression and RNA function.
Medicine: Research on Preq1-Dihydrochloride contributes to the development of therapeutic agents targeting RNA.
Industry: It is used in the production of bioactive compounds and in various biochemical assays.
Comparison with Similar Compounds
Similar Compounds
Queuine: A modified nucleobase present in transfer RNA.
Pre-queuosine1: An intermediate in the queuosine biosynthesis pathway.
7-Aminomethyl-7-deazaguanine: Another guanine-derived nucleobase.
Uniqueness
Preq1-Dihydrochloride is unique due to its high affinity binding to the PreQ1 riboswitch and its role as a precursor in Queuine biosynthesis. This makes it a valuable compound in the study of RNA regulatory elements and gene expression .
Properties
IUPAC Name |
2-amino-5-(aminomethyl)-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O.2ClH/c8-1-3-2-10-5-4(3)6(13)12-7(9)11-5;;/h2H,1,8H2,(H4,9,10,11,12,13);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUMBRQKOLVTYTB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)N=C(NC2=O)N)CN.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86694-45-3 |
Source
|
Record name | 86694-45-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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